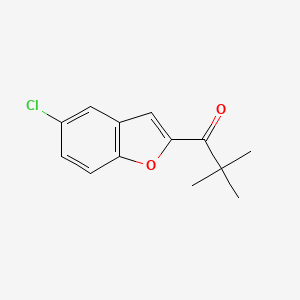
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a chlorinated benzofuran moiety attached to a dimethylpropanone group
Preparation Methods
The synthesis of 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate . This reaction forms the benzofuran ring, which is then further modified to introduce the dimethylpropanone group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the benzofuran ring using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one exerts its effects varies depending on its application. In antimicrobial studies, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with key enzymes and receptors.
Comparison with Similar Compounds
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be compared to other benzofuran derivatives, such as:
1-(5-Chlorobenzofuran-2-yl)ethanone: This compound has a similar structure but lacks the dimethylpropanone group, resulting in different chemical properties and applications.
5-Chlorobenzofuran-2-yl)methanol:
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds have been synthesized for their antimicrobial and anticancer activities, showcasing the versatility of the benzofuran scaffold.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Biological Activity
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C13H13ClO2 and a molecular weight of approximately 236.694 g/mol. This compound is notable for its potential biological activities, which have been the subject of various research studies.
Research indicates that this compound may exhibit several biological activities, particularly in the context of its interactions with biological systems. The compound's structure suggests potential for various pharmacological effects, including:
- Antimicrobial Activity : Initial studies have indicated that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties.
- Anti-inflammatory Effects : Some derivatives of benzofuran compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications in inflammatory diseases.
- Antioxidant Properties : The presence of chlorinated benzofuran moieties may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation. For instance:
- Cell Proliferation Assays : Experiments involving various cell lines have shown that this compound can modulate cell growth, with some studies reporting dose-dependent effects on cell viability.
Case Studies
A few case studies highlight the practical applications and effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against a range of pathogens. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Activity : In another study focusing on inflammatory markers in cultured human cells, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines.
Data Table
Safety and Toxicology
While exploring the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies suggest that while the compound shows promise for therapeutic applications, it may exhibit cytotoxicity at higher concentrations. Further toxicological evaluations are necessary to ascertain safe dosage ranges for potential clinical use.
Properties
Molecular Formula |
C13H13ClO2 |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
CGVZAUJCKYUQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















